(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide is classified as an amino acid derivative. It is specifically designed to interact with glycine transporters, which are crucial for neurotransmission in the central nervous system. The compound is part of a broader class of GlyT2 inhibitors that are being explored for their therapeutic potential in treating various central nervous system disorders, including anxiety and depression .
The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide typically involves several steps:
Key parameters such as temperature, reaction time, and solvent choice significantly influence yield and purity during synthesis. For example, reactions conducted at elevated temperatures often lead to higher yields but may require careful monitoring to avoid side reactions .
The molecular structure of (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide can be described as follows:
The structure consists of:
This combination allows for significant interactions with biological targets due to its ability to form hydrogen bonds and hydrophobic interactions with receptor sites .
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide participates in various chemical reactions typical for amino acids and amides:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide primarily involves its role as a selective inhibitor of glycine transporters, specifically GlyT2. By inhibiting these transporters, the compound increases extracellular glycine levels, which can enhance NMDA receptor activity. This modulation is significant in treating conditions characterized by dysregulated glutamatergic signaling, such as schizophrenia and other mood disorders .
The physical and chemical properties of (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide include:
These properties influence its formulation in pharmaceutical applications and dictate storage conditions .
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide has several potential applications:
The synthesis of enantiomerically pure (S)-2-amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide (CAS 1354001-52-7; C₁₄H₁₉F₃N₂O) relies on strategic stereocontrol methods to establish the chiral α-amino center. Two predominant approaches are employed:
Chiral Pool Derivatization: L-valine or L-tert-leucine serve as cost-effective chiral templates due to their structural congruence with the target's branched alkyl backbone. N-methylation and amide coupling with 3-(trifluoromethyl)benzylamine are performed under standard peptide coupling conditions (e.g., HATU/DIPEA in DMF), preserving stereochemical integrity with >99% ee [1] [5]. This method benefits from commercial precursor availability but requires multi-step functional group interconversions.
Evans’ Chiral Auxiliary Approach: Enantioselective construction employs (S)-4-benzyloxazolidin-2-one to direct alkylation. Acylation of the oxazolidinone with 3-methylbutyryl chloride, followed by enolization (NaHMDS) and stereoselective alkylation with iodomethane, yields the (S)-configured precursor after auxiliary removal (LiOH/H₂O₂) [6]. This route achieves high diastereoselectivity (dr >95:5) but introduces stoichiometric waste, impacting atom economy.
Table 1: Stereoselective Synthesis Method Comparison
Method | Key Reagents/Conditions | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Pool (L-valine) | HATU, DIPEA, DMF, 25°C, 12h | 78 | >99 | Multi-step protection/deprotection |
Evans Auxiliary | NaHMDS, CH₃I, THF, –78°C; LiOH | 65 | 99 | Auxiliary synthesis/removal steps |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos, H₂ (50 psi) | 92 | 98 | Specialized catalyst/cost |
Optimization Insight: Recent advances utilize asymmetric hydrogenation of prochiral enamide intermediates using Rh-chiral bisphosphine complexes (e.g., (R,R)-Et-DuPhos) under mild H₂ pressure (50 psi). This method achieves 92% yield and 98% ee in methanol at 50°C, significantly improving efficiency [6].
The 3-(trifluoromethyl)benzyl moiety is critical for the target compound’s bioactivity, serving as a lipophilic pharmacophore. Two synthetic pathways enable its incorporation:
Electrophilic Aromatic Substitution: Pre-formed N-methylbutyramide scaffolds undergo direct trifluoromethylation using Umemoto’s reagent (III) or Togni’s reagent (II) in acetonitrile at 80°C, catalyzed by Cu(OTf)₂. This regioselective meta-CF₃ installation affords 70–75% yield but risks overhalogenation [4].
Reductive Amination: Optimized protocols react 3-(trifluoromethyl)benzylamine with α-keto amide intermediates (e.g., 2-oxo-3,N-dimethylbutyramide) using NaBH₃CN in methanol/acetic acid (pH 5–6). This one-pot method achieves 85% yield and eliminates regioselectivity concerns [6] [8]. Temperature control (<30°C) prevents racemization in chiral substrates.
Table 2: Trifluoromethyl-Benzyl Introduction Methods
Strategy | Conditions | Yield (%) | Regioselectivity | Compatibility |
---|---|---|---|---|
Electrophilic CF₃ Addition | Cu(OTf)₂ (10 mol%), Togni’s Reagent, MeCN, 80°C | 75 | meta > para (9:1) | Pre-assembled amide scaffolds |
Reductive Amination | NaBH₃CN, MeOH/AcOH (pH 5), 25°C, 6h | 85 | N/A | Chiral α-amino amides |
Suzuki Coupling (Pre-halogenated) | Pd(PPh₃)₄, (3-(CF₃)PhB(OH)₂, K₂CO₃, DME/H₂O | 68 | Orthogonal | Halogenated intermediates |
Advanced Approach: Palladium-catalyzed Suzuki coupling between bromoamide intermediates and 3-(trifluoromethyl)phenylboronic acid (Pd(PPh₃)₄/K₂CO₃ in DME/H₂O, 80°C) provides an orthogonal route (68% yield) for late-stage diversification [8].
The synthesis of complex α-amino amides faces trade-offs between scalability and precision, evident in contrasting solid-phase and solution-phase approaches:
Solid-Phase Synthesis (SPS):
Solution-Phase Synthesis:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Route | Solution-Phase Route |
---|---|---|
Overall Yield | 45–55% | 75–85% |
Enantiomeric Purity | 90–96% ee | >99% ee |
Purity (HPLC) | 90–92% | 98–99% |
Scale-Up Feasibility | Low (mg–gram) | High (gram–kilogram) |
Analog Flexibility | High (rapid resin reloading) | Low (re-synthesis required) |
Hybrid Approach: Recent innovations employ solution-phase synthesis for chiral core assembly, followed by solid-phase trifluoromethyl-benzyl introduction, balancing yield (70%) with analog accessibility [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: